molecular formula C17H22ClN3O3 B3648431 2-[3-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]acetamide

2-[3-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]acetamide

Cat. No.: B3648431
M. Wt: 351.8 g/mol
InChI Key: PFQSLVDCTXTQOH-UHFFFAOYSA-N
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Description

2-[3-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]acetamide is a complex organic compound that features a unique structure combining azetidine, piperidine, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of high-throughput screening for catalysts and reaction conditions, as well as continuous flow chemistry techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-[3-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]acetamide has several applications in scientific research:

Properties

IUPAC Name

2-[3-[3-(2-chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c18-14-5-1-2-6-15(14)24-13-9-21(10-13)17(23)12-4-3-7-20(8-12)11-16(19)22/h1-2,5-6,12-13H,3-4,7-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQSLVDCTXTQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)C(=O)N2CC(C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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